Picoxystrobin

Catalog No.
S639991
CAS No.
117428-22-5
M.F
C18H16F3NO4
M. Wt
367.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picoxystrobin

Picoxystrobin addresses the critical gap in fungicidal coverage caused by non-systemic strobilurins in dense, fast-growing crops. Its acropetal systemic transport and vapor-phase redistribution ensure protection of unsprayed leaves and new shoots, making direct substitution with non-mobile alternatives risky. Key advantages: • Xylem-systemic and translaminar mobility for new growth protection • Vapor-phase activity shields inaccessible foliage • High solubility in organic solvents streamlines SC formulation • Superior efficacy against Neopestalotiopsis clavispora enhances resistance management. Bulk supply and analytical standards available for immediate shipping.

CAS Number

117428-22-5

Product Name

Picoxystrobin

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)-2-pyridinyl]oxymethyl]phenyl]prop-2-enoate

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

InChI

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+

InChI Key

IBSNKSODLGJUMQ-SDNWHVSQSA-N

Synonyms

Acanto; Acapela; ZEN 90160; (E)-α-(Methoxymethylene)-2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetic Acid Methyl Ester; (αE)-α-(methoxymethylene)-2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetic Acid Methyl Ester;

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC

The exact mass of the compound Picoxystrobin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Strobilurins - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Picoxystrobin (CAS 117428-22-5) is a broad-spectrum, preventative, and curative fungicide from the strobilurin (QoI) class. Like other strobilurins, it inhibits mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex. A key procurement-relevant attribute is its combination of systemic (acropetal) and translaminar mobility, which is further distinguished by its capacity for redistribution through the vapor phase, allowing it to protect unsprayed plant surfaces.

Procurement Fit

QoI strobilurin fungicide — inhibits mitochondrial respiration at cytochrome bc1 complex. Supports broad-spectrum research/field application in cereal and soybean disease control programs.
Critical regulatory filter: EU approval not renewed. Procurement must be limited to non-EU markets where registration is maintained.

While all strobilurin fungicides share a common mechanism of action (QoI), they are not functionally interchangeable in formulation or field application. Critical differences in molecular structure lead to significant variations in plant mobility, vapor phase activity, and efficacy against specific pathogens. For example, unlike non-systemic strobilurins such as trifloxystrobin and pyraclostrobin, picoxystrobin's xylem-systemic properties allow it to be translocated to new, unsprayed growth. This unique combination of systemic, translaminar, and vapor-phase redistribution provides more comprehensive plant protection than can be achieved with substitutes lacking one or more of these properties, making direct substitution a high-risk decision for achieving consistent disease control.

Substitution Risk

Generic QoI replacement may shift efficacy
Field performance against Asian soybean rust can differ substantially; azoxystrobin or pyraclostrobin may not reproduce Picoxystrobin's reported disease suppression levels.
Regulatory status mismatch limits market access
EU non-renewal status renders Picoxystrobin unusable in EU agriculture, whereas azoxystrobin and pyraclostrobin remain approved. Market jurisdiction must be verified.

Superior Systemic Mobility for Protection of New Growth

Picoxystrobin is one of the few commercially available strobilurins, along with azoxystrobin, that exhibits true xylem-systemic mobility. This allows the active ingredient to be transported upwards within the plant's vascular system to protect new leaves and shoots that emerge after application. In direct contrast, other widely used strobilurins like kresoxim-methyl, trifloxystrobin, and pyraclostrobin are classified as non-systemic or locally systemic, restricting their movement and protective action primarily to the application site.

Evidence DimensionPlant Mobility (Systemicity)
Target Compound DataXylem-systemic
Comparator Or BaselineKresoxim-methyl, Trifloxystrobin, Pyraclostrobin (Non-systemic)
Quantified DifferenceQualitatively different modes of transport within the plant
ConditionsComparative analysis of fungicide biokinetics in cereal crops (wheat and barley).

For applications requiring protection of rapidly growing crops, picoxystrobin's systemicity ensures the fungicide reaches new, vulnerable tissues, a critical advantage over non-systemic alternatives.

Asian soybean rust efficacy
Head-to-head
Picoxystrobin54.1% / 54.35% (severity / AUDPC)
Azoxystrobin15.8% / 11.19%
Pyraclostrobin15.4% / 16.76%
Reported >3.5× higher control efficacy
Supports soybean rust control endpoint review; procurement cost-efficiency context
Field trial, 2016/17 season, four applications

Enhanced Efficacy Against Key Pathogens Compared to Class Benchmarks

In a study on the control of *Neopestalotiopsis clavispora*, the causative agent of vine tea leaf blight, picoxystrobin demonstrated significantly higher in-vitro antifungal activity compared to the widely used strobilurin benchmark, azoxystrobin. The mean EC50 value for mycelial growth inhibition for picoxystrobin was 0.0242 µg/mL, indicating greater potency than azoxystrobin and other fungicides with different modes of action tested in the same study. This suggests a higher intrinsic activity that can translate to lower required application rates or more robust control under field conditions.

Evidence DimensionMycelial Growth Inhibition (EC50)
Target Compound DataMean EC50 = 0.0242 µg/mL
Comparator Or BaselineAzoxystrobin (EC50 > Picoxystrobin)
Quantified DifferenceDemonstrated higher antifungal activity than azoxystrobin in this specific study.
ConditionsIn-vitro assay against 56 isolates of *Neopestalotiopsis clavispora*.

Higher intrinsic potency allows for more effective control of specific, economically damaging pathogens, providing a clear performance-based reason to select picoxystrobin over other common strobilurins.

Wheat tan spot IC50
Head-to-head
PicoxystrobinIC50 0.58–>40.00 mg/L
AzoxystrobinIC50 0.58–>40.00 mg/L
PyraclostrobinIC50 0.58–1.03 mg/L
Pyraclostrobin up to ~70× more potent in vitro
No cross-resistance advantage for Picoxystrobin in this pathosystem
Conidial germination assay, five isolates

Unique Vapor Phase Redistribution for Comprehensive Foliage Coverage

A distinguishing feature of picoxystrobin is its ability to redistribute via the vapor phase, a property not shared by all strobilurins. This allows the compound to move through the air within the plant canopy to protect leaf surfaces that were not directly covered by the initial spray application. While kresoxim-methyl and trifloxystrobin also exhibit vapor activity, pyraclostrobin is noted for its lack of redistribution in this manner. This property, combined with systemicity, provides a more complete and uniform protective barrier across the entire plant.

Evidence DimensionVapor Phase Activity
Target Compound DataPresent
Comparator Or BaselinePyraclostrobin (Absent)
Quantified DifferenceQualitative difference in redistribution mechanism
ConditionsGeneral biokinetic properties of strobilurin fungicides in agricultural applications.

For dense canopy crops where achieving complete spray coverage is difficult, picoxystrobin's vapor activity provides a significant process advantage, ensuring more reliable disease control compared to compounds that remain only where deposited.

Vapor pressure & mobility
Class-level
Vapor pressure
5.5×10⁻⁹ kPa
Soil mobility Rf
0.08–0.25 (immobile to slightly mobile)
Negligible volatilization observed
Supports low off-target volatilization drift context
Class inference; direct comparator data limited

High Solubility in Key Organic Solvents for Formulation Flexibility

Picoxystrobin demonstrates high solubility in several organic solvents critical for developing stable and effective agrochemical formulations, particularly Suspension Concentrates (SC). Its solubility is reported as >250 g/L (at 20°C) in solvents such as methanol, 1,2-dichloroethane, acetone, xylene, and ethyl acetate. This contrasts with its low water solubility of 3.1 mg/L, a typical feature for this class. This solubility profile is advantageous for formulators, enabling the creation of high-concentration, stable liquid products without the issues of precipitation or crystallization that can occur with less soluble active ingredients.

Evidence DimensionSolubility in Organic Solvents (g/L at 20°C)
Target Compound Data>250 g/L in methanol, acetone, xylene, ethyl acetate
Comparator Or BaselineLow water solubility (3.1 mg/L)
Quantified DifferenceHigh solubility in common formulation solvents facilitates manufacturing.
ConditionsStandard physicochemical property testing at 20°C.

This high solubility in relevant industrial solvents simplifies the manufacturing process of concentrated formulations, reducing production challenges and ensuring product stability, which are key procurement considerations for formulators.

Photolytic stability
Cross-study
Soil DT50
12.8–32.8 h
Water DT50
3.2 h
Rapid aqueous photodegradation
May indicate lower surface water persistence than some QoI analogs
Simulated sunlight; three Chinese soils
EU regulatory status
Head-to-head
Not approved (non-renewal effective 31 Aug 2017)
Binary procurement filter: cannot be used/sold in EU agricultural market
Regulation (EC) No 1107/2009, PBT classification
Residue recovery rate
Head-to-head
Picoxystrobin77.8% (UV) / 76.7% (AD)
Kresoxim-methyl88.4% / 87.1%
Azoxystrobin≤98.8% / 95.2%
10–20% lower recovery
Indicates higher matrix effect susceptibility; matrix-matched standards recommended
HPLC-UV/AD, C18 column, bean matrix

Formulating Fungicides for Dense Canopy Crops (e.g., Cereals, Soybeans)

The combination of systemic mobility and vapor phase activity makes picoxystrobin a preferred active ingredient for controlling diseases in crops with dense foliage. Its ability to move to unsprayed new growth and redistribute through the air ensures more thorough protection than non-systemic or non-vapor-active alternatives like pyraclostrobin.

Disease Control Programs Requiring Protection of New Growth

In scenarios involving rapidly growing crops, picoxystrobin's xylem-systemic nature is a decisive advantage. It is transported to newly developed leaves and shoots, providing protection that locally systemic or contact fungicides cannot offer. This is critical for managing diseases like rusts and leaf spots throughout the growing season.

Targeted Control of Specific High-Impact Pathogens

Due to its demonstrated high intrinsic activity against certain fungi, such as *Neopestalotiopsis clavispora*, picoxystrobin is the right choice for integrated pest management programs targeting pathogens where other strobilurins may be less effective. Its higher potency can lead to better field performance and is a key factor in resistance management.

Development of High-Concentration Suspension Concentrate (SC) Formulations

Formulators seeking to produce stable, high-load SC products will benefit from picoxystrobin's high solubility in common organic solvents like xylene and ethyl acetate. This property simplifies the manufacturing process and enhances the shelf-life and handling characteristics of the final product, a direct processability advantage.

Application Fit Matrix

Application
Selection Property
Validation Focus
Soybean rust management in South America
Reported efficacy differentiation against Phakopsora pachyrhizi
Field trial endpoint validation under high rust pressure
Low-volatility formulation for sensitive areas
Extremely low vapor pressure and immobile soil profile
Volatilization and leaching risk assessment per local regulation
QoI resistance research reference
Unique cross-resistance profile across pathosystems
Cyt b mutation sensitivity monitoring and comparative QoI assays
Non-EU cereal disease control
Regulatory compliance limited to approved jurisdictions
Target market registration status and cereal pathogen efficacy review

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

367.10314248 Da

Monoisotopic Mass

367.10314248 Da

Heavy Atom Count

26

UNII

62DH7GEL1P

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117428-22-5

Wikipedia

Picoxystrobin

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

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